4-Bromo-7-methylisoquinoline
Description
Significance of the Isoquinoline (B145761) Core in Advanced Heterocyclic Chemistry
The isoquinoline core is a privileged structure in medicinal chemistry, serving as a fundamental template for drug discovery. nih.gov Compounds containing this scaffold exhibit a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and analgesic properties. nih.govamerigoscientific.comwisdomlib.org The versatility of the isoquinoline framework allows for extensive functionalization, leading to the development of novel therapeutic agents. nih.govresearchgate.net The continuous exploration of new synthetic methodologies for constructing and modifying the isoquinoline skeleton remains a vibrant and essential area of research. nih.govthieme-connect.com
Overview of the 4-Bromo-7-methylisoquinoline Structure within the Context of Functionalized Isoquinoline Derivatives
This compound is a specific derivative of the isoquinoline family, characterized by a bromine atom at the C-4 position and a methyl group at the C-7 position. This particular substitution pattern bestows upon the molecule unique chemical properties and reactivity, making it a valuable intermediate in organic synthesis. The presence of the bromine atom, a halogen, provides a reactive handle for further chemical transformations, such as cross-coupling reactions, to introduce additional functional groups.
The molecular formula for this compound is C10H8BrN, and it has a molecular weight of 222.08 g/mol . aablocks.com The structure is a bicyclic heteroarene, with the bromine and methyl groups influencing its three-dimensional geometry and electronic distribution.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C10H8BrN aablocks.com |
| Molecular Weight | 222.08 g/mol aablocks.com |
| CAS Number | 877263-71-3 aablocks.com |
| SMILES | Cc1ccc2c(c1)cncc2Br aablocks.com |
| InChI Key | IHXMJJYOAJJUQS-UHFFFAOYSA-N uni.lu |
Strategic Research Trajectories of Brominated and Methylated Isoquinoline Systems
The strategic placement of bromine and methyl groups on the isoquinoline scaffold is a key focus in contemporary chemical research, aiming to modulate the biological activity and physicochemical properties of the resulting compounds.
Brominated Isoquinolines: The introduction of a bromine atom onto the isoquinoline ring system is a common strategy in medicinal chemistry. nih.gov Bromine can act as a blocking group, directing other substituents to specific positions, or it can be a key pharmacophoric element that interacts with biological targets. acs.org Furthermore, bromo-substituted isoquinolines are versatile synthetic intermediates, readily participating in various cross-coupling reactions to create more complex molecules. nih.gov Research has shown that bromination can significantly enhance the antiproliferative activity of certain quinoline (B57606) derivatives against cancer cell lines. nih.gov
Methylated Isoquinolines: Methylation of the isoquinoline core can also profoundly impact its biological profile. The position of the methyl group can influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. For instance, the presence of a methyl group at specific positions has been associated with antiviral activity. rsc.org The synthesis of methylated isoquinolines is an active area of research, with various catalytic methods being developed to achieve regioselective methylation. researchgate.net
The combination of both bromination and methylation in a single isoquinoline derivative, as seen in this compound, offers a powerful approach to fine-tuning the properties of these important heterocyclic systems for various applications in drug discovery and materials science.
Structure
2D Structure
3D Structure
Properties
CAS No. |
877263-71-3 |
|---|---|
Molecular Formula |
C10H8BrN |
Molecular Weight |
222.08 g/mol |
IUPAC Name |
4-bromo-7-methylisoquinoline |
InChI |
InChI=1S/C10H8BrN/c1-7-2-3-9-8(4-7)5-12-6-10(9)11/h2-6H,1H3 |
InChI Key |
IHXMJJYOAJJUQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN=CC(=C2C=C1)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Bromo 7 Methylisoquinoline and Its Structural Analogues
Precursor Synthesis and Strategic Functionalization for Isoquinoline (B145761) Formation
The construction of the isoquinoline core is predicated on the availability of appropriately substituted precursors. The strategic synthesis and functionalization of these starting materials are crucial for the successful assembly of the target isoquinoline ring system.
Synthesis of Substituted Benzylamines and Related Intermediates
The synthesis of substituted benzylamines is a fundamental step in many classical isoquinoline syntheses. For the preparation of 7-methylisoquinoline (B1584925) derivatives, a key intermediate is a benzylamine (B48309) bearing a methyl group at the meta-position relative to the aminoethyl group. One common approach involves the reductive amination of a corresponding aldehyde. For instance, 3-methylbenzaldehyde (B113406) can be reacted with an aminoacetaldehyde acetal, followed by reduction of the resulting Schiff base to yield the desired substituted benzylamine. This intermediate serves as a crucial building block for the Pomeranz-Fritsch reaction.
Another important class of precursors is β-phenylethylamines, which are central to the Bischler-Napieralski and Pictet-Spengler cyclization reactions. The synthesis of N-(4-methylphenethyl)acetamide, a precursor for 7-methylisoquinoline via the Bischler-Napieralski reaction, can be achieved by the acylation of 4-methylphenethylamine.
Cyclization Reactions for the Construction of the Isoquinoline Ring System
Several named reactions are instrumental in the construction of the isoquinoline ring system from benzenoid precursors. The choice of method often depends on the desired substitution pattern and the availability of starting materials. wikipedia.org
The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently aromatized to isoquinolines. nrochemistry.comorganic-chemistry.orgaurigeneservices.com This reaction involves the intramolecular cyclization of a β-phenylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.org The reaction is most effective when the benzene (B151609) ring is activated by electron-donating groups. organic-chemistry.org For the synthesis of 7-methylisoquinoline, an N-acyl derivative of a β-(m-tolyl)ethylamine would be the required precursor.
The Pomeranz-Fritsch reaction provides a direct route to isoquinolines from benzaldehydes and aminoacetaldehyde acetals. wikipedia.orgthermofisher.comquimicaorganica.orgorganicreactions.org The reaction proceeds via the formation of a Schiff base, followed by an acid-catalyzed cyclization. wikipedia.orgquimicaorganica.org This method is particularly useful for preparing isoquinolines with specific substitution patterns that might be difficult to achieve through other routes. organicreactions.orgresearchgate.net To synthesize 7-methylisoquinoline, 3-methylbenzaldehyde would be condensed with an aminoacetaldehyde acetal. wikipedia.orgthermofisher.comquimicaorganica.org
The Pictet-Spengler reaction is another powerful method that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline. Subsequent oxidation can then lead to the aromatic isoquinoline.
Direct Synthetic Routes to 4-Bromo-7-methylisoquinoline
The synthesis of this compound can be approached through the direct functionalization of a pre-formed 7-methylisoquinoline core or by incorporating the bromo and methyl substituents at an earlier stage of the synthesis.
Regioselective Bromination of Isoquinoline Precursors
The direct bromination of the isoquinoline ring system is a key step in accessing 4-bromo derivatives. The regioselectivity of this electrophilic aromatic substitution is influenced by the electronic properties of the existing substituents. The nitrogen atom in the isoquinoline ring deactivates the pyridine (B92270) ring towards electrophilic attack, directing substitution to the benzene ring. However, the C4 position is the most activated position in the pyridine ring for electrophilic substitution.
For the synthesis of this compound, the starting material would be 7-methylisoquinoline. The methyl group at the 7-position is an electron-donating group, which further influences the regioselectivity of the bromination. The use of N-bromosuccinimide (NBS) is a common and effective method for the regioselective bromination of isoquinolines at the C4 position. The reaction is typically carried out under controlled conditions to avoid over-bromination. A general procedure for the synthesis of 6- and 7-bromo derivatives of phenylaminoisoquinolinequinones involves reacting the corresponding phenylaminoisoquinolinequinone with NBS in methanol (B129727) at room temperature. mdpi.com A similar strategy can be envisioned for the bromination of 7-methylisoquinoline. Another approach involves a Boc₂O-mediated dearomatization strategy for the direct C4-halogenation of isoquinolines. acs.org
| Brominating Agent | Solvent | Conditions | Reference |
| N-Bromosuccinimide (NBS) | Methanol | Room Temperature | mdpi.com |
| N-Bromosuccinimide (NBS) | THF | 50 °C, then acid | acs.org |
| Bromine (Br₂) | Nitrobenzene | 0–5°C |
Introduction of Methyl Substituents at Specific Positions
The introduction of a methyl group at the C7 position of the isoquinoline ring is typically achieved by starting with a precursor that already contains the methyl group, such as 3-methylbenzaldehyde for a Pomeranz-Fritsch synthesis or a derivative of m-toluidine (B57737) for a Bischler-Napieralski approach.
Alternatively, Friedel-Crafts alkylation or directed C-H functionalization can be employed to introduce a methyl group onto a pre-existing isoquinoline core, although controlling the regioselectivity can be challenging.
Derivatization Strategies via the Bromo and Methyl Substituents
The presence of both a bromo and a methyl group on the isoquinoline scaffold of this compound opens up a wide range of possibilities for further chemical transformations, allowing for the synthesis of a diverse library of derivatives.
The bromine atom at the C4 position is particularly amenable to various cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds, where the bromo-substituted isoquinoline can be coupled with a wide range of boronic acids or their esters in the presence of a palladium catalyst and a base. nih.gov This allows for the introduction of aryl, heteroaryl, or alkyl groups at the C4 position. The Suzuki-Miyaura coupling of 4-bromoquinolines has been reported, and similar conditions could be applied to this compound. researchgate.net
The methyl group at the C7 position can also be a site for further functionalization. For instance, it can undergo oxidation to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄). vulcanchem.com This carboxylic acid can then be further derivatized to form esters, amides, or other functional groups. Additionally, the methyl group can potentially be halogenated under radical conditions to introduce a handle for further nucleophilic substitution reactions.
| Reaction Type | Reagent/Catalyst | Product Type | Reference |
| Suzuki-Miyaura Coupling | Pd catalyst, Base, Boronic acid | 4-Aryl/Alkyl-7-methylisoquinoline | nih.gov |
| Oxidation of Methyl Group | KMnO₄ | 4-Bromo-isoquinoline-7-carboxylic acid | vulcanchem.com |
Nucleophilic Substitution Reactions at the Brominated Position (C-4)
The bromine atom at the C-4 position of this compound serves as a versatile handle for introducing a variety of functional groups via nucleophilic substitution reactions. This reactivity is attributed to the electron-withdrawing nature of the nitrogen atom in the isoquinoline ring system, which activates the C-4 position towards nucleophilic attack.
The presence of halogen atoms, such as bromine, allows the compound to readily participate in nucleophilic substitution reactions. For instance, the bromine atom can be displaced by various nucleophiles, including amines and thiols, in polar solvents to yield the corresponding substituted isoquinolines. smolecule.com This type of reaction is fundamental in diversifying the isoquinoline core.
Recent methodologies have also explored dearomatization strategies to facilitate C-4 functionalization. A one-pot sequence involving Boc₂O-mediated dearomatization, followed by electrophilic halogenation and acid-promoted rearomatization, has proven effective for the direct halogenation of isoquinolines at the C-4 position with high site selectivity. acs.org This approach provides a valuable route to 4-haloisoquinolines, which are key intermediates for further modifications. acs.org
Furthermore, direct C-4 alkylation of isoquinolines has been achieved without the need for metal catalysts or activating groups. This method utilizes a temporary dearomatization strategy, reacting the isoquinoline with a nucleophilic reagent like benzoic acid and an electrophile such as a vinyl ketone. nih.gov This reaction demonstrates good tolerance for substituents at various positions on the isoquinoline ring. nih.gov
It is important to note that the reactivity of the C-4 position can be influenced by substituents on the ring. For example, in a related system, the presence of a chlorine atom at the C-1 position can also undergo nucleophilic substitution. smolecule.com The specific reaction conditions and the nature of the nucleophile will determine the outcome of the reaction.
Transformations Involving the Methyl Group (C-7)
The methyl group at the C-7 position of the isoquinoline ring, while generally less reactive than the C-4 bromo position, can undergo specific transformations to introduce further structural diversity.
One common reaction is oxidation. The methyl group can be oxidized to a carboxylic acid group. For instance, 5-bromo-7-methylisoquinoline-1-carboxylic acid can be synthesized through bromination of 7-methylisoquinoline followed by carboxylation. evitachem.com
Another approach involves transformations of substituted methylene (B1212753) heterocycles. For example, certain substituted methylene derivatives of isoquinoline can be converted to 1-methylisoquinoline (B155361) when treated with aqueous sodium hydroxide (B78521) or sodium ethylate, representing a method for introducing a methyl group. researchgate.net While this is not a direct transformation of an existing methyl group, it highlights a synthetic strategy relevant to methylisoquinolines.
Furthermore, ring transformation reactions can involve the methyl group. For example, 1-[(1,2,4-oxadiazol-3-yl)methyl]isoquinolines can undergo ring transformation to form 2-acylaminopyrazolo[5,1-a]isoquinolines. rsc.org
Transition Metal-Catalyzed Coupling Reactions for Isoquinoline Diversification
Transition metal-catalyzed cross-coupling reactions are powerful tools for the diversification of the this compound scaffold, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions offer a high degree of control and functional group tolerance, making them indispensable in modern organic synthesis.
Suzuki-Miyaura Cross-Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex. nih.govmdpi.com In the context of this compound, the bromine atom at the C-4 position serves as an excellent electrophilic partner for this reaction.
This reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C-4 position. The general applicability of the Suzuki-Miyaura reaction stems from its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids and their derivatives. nih.govmdpi.com For example, the cross-coupling of isoquinolin-4-yltrifluoroborate with 4-chlorobenzonitrile (B146240) has been shown to proceed in high yield. nih.gov
The efficiency of the Suzuki-Miyaura coupling can be influenced by the choice of catalyst, base, and solvent. Modern catalyst systems, such as those incorporating bulky, electron-rich phosphine (B1218219) ligands, have expanded the scope of this reaction to include less reactive coupling partners.
| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Bromoisoquinoline (B23445) | Arylboronic acid | Pd(OAc)₂ / PPh₃ | 4-Arylisoquinoline | - | nih.gov |
| Isoquinolin-4-yltrifluoroborate | 4-Chlorobenzonitrile | - | 4-(4-cyanophenyl)isoquinoline | 82% | nih.gov |
Sonogashira Coupling for Alkynylation
The Sonogashira coupling reaction provides a powerful method for the alkynylation of aryl and vinyl halides, utilizing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for introducing terminal alkyne functionalities onto the isoquinoline core at the C-4 position, starting from this compound.
The resulting alkynylisoquinolines are valuable intermediates that can undergo a variety of subsequent transformations, such as cycloaddition reactions or further cross-coupling reactions. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. wikipedia.org
Recent advancements have led to the development of copper-free Sonogashira coupling protocols, which can be advantageous in certain contexts to avoid issues associated with the copper co-catalyst. organic-chemistry.org The choice of ligands for the palladium catalyst can also play a crucial role in the efficiency and scope of the reaction. wikipedia.org
| Substrate | Alkyne | Catalyst System | Base | Solvent | Product | Reference |
|---|---|---|---|---|---|---|
| 4-Bromo-6H-1,2-oxazines | Various terminal alkynes | PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | 4-Alkynyl-6H-1,2-oxazines | researchgate.net |
| Aryl Halide | Terminal Alkyne | Palladium(0) / Copper(I) | Amine | - | Arylalkyne | libretexts.org |
Palladium and Nickel-Catalyzed C-H Activation and Functionalization
Direct C-H activation and functionalization have emerged as a powerful and atom-economical strategy for modifying heterocyclic systems, avoiding the need for pre-functionalized starting materials. Both palladium and nickel catalysts have been successfully employed for the C-H functionalization of isoquinolines and related heterocycles. mdpi.commdpi.com
Palladium-catalyzed C-H activation often proceeds through a directing group strategy, where a coordinating group on the substrate directs the catalyst to a specific C-H bond. nih.gov This approach allows for high regioselectivity. For instance, palladium-catalyzed C-H activation has been utilized for the synthesis of isoquinolinones. mdpi.com The catalytic cycle can involve Pd(II)/Pd(0) or Pd(II)/Pd(IV) intermediates. nih.govsnnu.edu.cn
Nickel-catalyzed C-H functionalization has also gained prominence as a cost-effective and efficient alternative to palladium-based systems. mdpi.com Nickel catalysts have been used for both intramolecular and intermolecular C-H functionalization of nitrogen-containing heterocycles, including isoquinolines, leading to the formation of various fused and substituted derivatives. mdpi.comacs.orgnih.govnih.gov
These C-H activation methodologies allow for the introduction of a wide array of functional groups, including aryl, alkyl, and other carbon-based substituents, as well as heteroatoms.
Other Catalytic Approaches for Structural Elaboration
Beyond the well-established Suzuki and Sonogashira couplings and C-H activation, other transition metal-catalyzed reactions have been developed for the structural elaboration of the isoquinoline framework.
For example, palladium-catalyzed Heck reactions, which involve the coupling of an unsaturated halide with an alkene, have been used to introduce alkenyl substituents at the C-4 position of isoquinolines. Commercially available 4-bromoisoquinoline can be reacted with acrylate (B77674) esters under Heck conditions to yield α,β-unsaturated esters. nih.govsemanticscholar.org
Furthermore, various other transition metals, such as rhodium and iridium, have been employed in catalytic cycles for the synthesis and functionalization of isoquinolines. researchgate.netacs.org These methods often involve novel reaction pathways and can provide access to unique structural motifs that are not readily accessible through other means.
The development of new catalytic systems continues to expand the toolbox available to synthetic chemists for the precise and efficient modification of the this compound scaffold, paving the way for the discovery of new molecules with tailored properties.
Mechanistic Investigations and Reaction Pathway Elucidation for 4 Bromo 7 Methylisoquinoline Transformations
Proposed Reaction Mechanisms for Functionalization and Derivatization Pathways
The functionalization of the 4-bromo-7-methylisoquinoline scaffold can be achieved through several mechanistic pathways. The presence of the halogen at the C4 position is particularly significant, as this position is not typically favored for electrophilic substitution in isoquinolines due to the ring's inherent electronic bias. acs.org
A key challenge in isoquinoline (B145761) chemistry is achieving site-selective functionalization. Direct halogenation of isoquinoline typically occurs at the C5 or C8 positions. acs.org However, modern synthetic methods have enabled selective halogenation at the C4 position. One proposed mechanism involves a one-pot sequence starting with a Boc₂O-mediated dearomatization of the isoquinoline. This forms a key enamine-containing intermediate. This dearomatized intermediate then undergoes electrophilic halogenation with a source like N-bromosuccinimide (NBS). The final step is an acid-promoted rearomatization to yield the 4-halogenated isoquinoline. acs.org
Once formed, the C-Br bond in this compound serves as a versatile synthetic handle for further modifications, primarily through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for creating new carbon-carbon and carbon-heteroatom bonds. The primary mechanisms involved are:
Suzuki Coupling: This reaction involves the palladium-catalyzed coupling of the bromo-substituted isoquinoline with an organoboron compound (e.g., a boronic acid or ester). The catalytic cycle typically involves oxidative addition of the palladium catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. This method was successfully used to convert 4-bromo-7-phenylisoquinoline into a more complex derivative. acs.org
Sonogashira Coupling: This pathway creates a C-C bond between the isoquinoline and a terminal alkyne. It is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. The mechanism is thought to involve the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center after its oxidative addition to the C-Br bond.
Stille Coupling: This reaction uses an organotin reagent as the coupling partner. The mechanism is similar to the Suzuki coupling, involving a palladium-catalyzed cycle of oxidative addition, transmetalation with the organostannane, and reductive elimination.
Beyond cross-coupling, the isoquinoline ring itself has inherent reactivity. Nucleophilic substitution reactions on the isoquinoline core typically occur at the electron-deficient pyridine (B92270) ring, preferably at the C1 position. researchgate.net Conversely, electrophilic substitution reactions occur on the more activated benzene (B151609) ring, mainly at the C5 and C8 positions. researchgate.net The presence of the electron-withdrawing bromine atom at C4 and the electron-donating methyl group at C7 further modulates this reactivity, influencing the regioselectivity of subsequent transformations.
Table 1: Key Functionalization Reactions of this compound
| Reaction Type | Reagents/Catalysts | Mechanistic Pathway | Product Type |
|---|---|---|---|
| Suzuki Coupling | Pd catalyst, Base, Boronic Acid (Ar-B(OH)₂) | Oxidative Addition, Transmetalation, Reductive Elimination | Aryl-substituted isoquinoline |
| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Base, Alkyne (R-C≡CH) | Oxidative Addition, Transmetalation from Cu-acetylide, Reductive Elimination | Alkynyl-substituted isoquinoline |
| Stille Coupling | Pd catalyst, Organotin reagent (Ar-SnR₃) | Oxidative Addition, Transmetalation, Reductive Elimination | Aryl- or Vinyl-substituted isoquinoline |
| Nucleophilic Substitution | Nucleophiles (e.g., OR⁻, SR⁻) | SNAr (Addition-Elimination) | Substitution at electron-deficient positions |
Kinetic and Thermodynamic Aspects of Isoquinoline Reactivity under Various Conditions
The reactivity of this compound is governed by both kinetic and thermodynamic factors. The disruption of the aromatic system is thermodynamically unfavorable, meaning a significant energy input is required for many dearomatization reactions. acs.org However, this energy cost can be offset if the reaction is coupled with the irreversible formation of a stable bond. acs.org
Thermodynamic Properties: Thermodynamic studies on the parent isoquinoline molecule provide a baseline for understanding its derivatives. Measurements for isoquinoline have determined its ideal-gas thermodynamic properties, including entropies, enthalpies, and Gibbs energies of formation. osti.gov These values are fundamental to calculating the energy balance of potential reactions. The stability of this compound relative to its reactants and products determines the thermodynamic favorability of a given transformation. The presence of the substituents modifies these properties: the electron-donating methyl group offers some stabilization, while the electron-withdrawing bromine atom influences the electronic distribution across the aromatic system.
Kinetic Studies: Kinetic investigations reveal the rates at which reactions proceed and provide insight into the reaction mechanism and the structure of the transition state.
Deprotonation: The deprotonation of azines like isoquinoline is thermodynamically more favorable and kinetically faster than for benzene, particularly for protons ortho to the ring nitrogen. imperial.ac.uk This is due to the inductive stabilization provided by the nitrogen atom.
Substitution Reactions: Kinetic studies of the reaction of methylsulphonyl isoquinoline with methoxide (B1231860) ions have shown that the methylsulphonyl group is a highly reactive leaving group, being 40 to 100 times more reactive than the corresponding chloro-compound. rsc.org This high reactivity was attributed to a lower activation energy. rsc.org This suggests that activating groups can significantly lower the kinetic barrier for nucleophilic substitution on the isoquinoline ring.
Multicomponent Reactions: The kinetics of the three-component reaction between isoquinoline, dimethyl acetylenedicarboxylate, and indole (B1671886) have been studied using UV spectrophotometry. maxapress.comresearchgate.net Such studies help to determine the reaction rate equation and the dependence of the rate on the concentration of each reactant, ultimately confirming the proposed mechanism. maxapress.comresearchgate.net
Thermal Decomposition: The thermal reactions of isoquinoline have been investigated in shock tube experiments over a temperature range of 1275–1700 K. acs.org The total disappearance rate was found to follow a first-order rate constant, indicating a unimolecular decomposition process at high temperatures. acs.org
Table 2: Kinetic Parameters for Selected Isoquinoline Reactions (Model System)
| Reaction Type | System | Key Kinetic Findings | Reference |
|---|---|---|---|
| Thermal Decomposition | Isoquinoline in shock tube | ktotal = 1013.0exp(−75.5 × 103/RT) s-1 | acs.org |
| Complex Formation | Ni(II) with Isoquinoline | Rate constants and activation parameters determined via stopped-flow spectrophotometry; consistent with an Id mechanism in water, methanol (B129727), and DMF. | cdnsciencepub.com |
| Nucleophilic Substitution | Methylsulphonyl-isoquinoline + MeO⁻ | ~40-100 times more reactive than corresponding chloro-compound due to lower activation energy. | rsc.org |
Stereochemical Considerations in Isoquinoline Synthesis and Reactions (if applicable to derivatives)
While this compound itself is an aromatic, planar molecule with no chiral centers, stereochemistry becomes a critical consideration in the synthesis and reactions of its derivatives, particularly those involving the reduction of the heterocyclic ring or the formation of fused polycyclic systems. When new stereocenters are created, the control of the relative and absolute configuration is a key synthetic challenge.
Many biologically active compounds are based on the tetrahydroisoquinoline scaffold, where the loss of aromaticity in the pyridine ring results in at least one chiral center at the C1 position. Further reactions can introduce additional stereocenters, leading to multiple diastereomers.
Research into the stereochemistry of isoquinoline derivatives has focused on:
Fused Ring Systems: The synthesis of 1,3-oxazino- and 1,3-thiazino[4,3-a]isoquinolines from isoquinoline precursors results in complex fused systems where the conformation is of great interest. arkat-usa.orgresearchgate.net NMR spectroscopy and molecular modeling are used to study the predominant conformations and the equilibria between them. arkat-usa.org For example, in some 1,3-oxazino[4,3-a]isoquinoline diastereomers, a trans ring fusion is predominant, while in others, a cis conformation prevails. researchgate.net The stereostructure is influenced by orbital interactions between the bridgehead nitrogen's lone pair and adjacent double bonds. arkat-usa.org
Intramolecular Cyclizations: Stereochemical outcomes are crucial in intramolecular reactions, such as amidoalkylation, used to synthesize polycyclic isoquinoline derivatives. acs.org The facial selectivity of the cyclization step determines the stereochemistry of the newly formed ring junction.
Axial Chirality and Conformation: In certain substituted derivatives, stereochemistry can manifest as a preference for specific conformations. For example, in some sulfoxide (B87167) derivatives of isoquinolines, halogen substituents have shown a pronounced axial preference in solution, which is attributed to a combination of anomeric and dipole-dipole interactions. researchgate.net
The control and understanding of these stereochemical aspects are essential for synthesizing specific isomers of complex isoquinoline-derived molecules, as different stereoisomers can have vastly different biological activities.
Computational Chemistry and Theoretical Modeling of 4 Bromo 7 Methylisoquinoline and Its Derivatives
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules like 4-Bromo-7-methylisoquinoline. nrel.gov These methods allow for the calculation of various molecular properties that govern a compound's behavior.
Detailed research findings from DFT studies on the parent isoquinoline (B145761) molecule provide a baseline for understanding its derivatives. For instance, calculations using the B3LYP method with a 6-311++G(d,p) basis set have determined properties such as the dipole moment and the energies of frontier molecular orbitals (HOMO and LUMO). tandfonline.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's chemical stability and reactivity. tandfonline.com
For substituted isoquinolines, these calculations can reveal the influence of different functional groups on the electronic distribution within the aromatic system. In this compound, the bromine atom at the C-4 position acts as an electron-withdrawing group through induction, while the methyl group at the C-7 position is electron-donating via hyperconjugation.
DFT calculations can map the electron density across the molecule, highlighting regions that are electron-rich or electron-poor. This information is invaluable for predicting the sites of electrophilic and nucleophilic attack. For example, in the related compound 4-bromo-1-chloro-7-methylisoquinoline, DFT calculations have shown an enhanced electron density at the C-4 position, which rationalizes the regioselectivity observed in bromination reactions. The electron-donating effect of the C-7 methyl group contributes to this increased reactivity at the C-4 position. Furthermore, the presence of a bromine substituent can cause downfield shifts in 13C NMR spectra, a phenomenon that can be correlated with changes in the electronic environment calculated by DFT.
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -5.581 eV | Region of electron donation (nucleophilicity) |
| LUMO Energy | -1.801 eV | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 3.78 eV | Indicator of chemical stability and reactivity |
| Dipole Moment | 2.004 D | Measure of molecular polarity |
Data sourced from a DFT study on isoquinoline using the B3LYP/6-311++G(d,p) level of theory. tandfonline.com The values for this compound would be modulated by its specific substituents.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. While the rigid aromatic core of this compound limits its conformational flexibility, MD simulations are crucial for analyzing its intermolecular interactions, which dictate its properties in condensed phases and its binding behavior with biological targets. researchgate.netnih.gov
A key interaction involving halogenated aromatic compounds is halogen bonding. researchgate.net The bromine atom in this compound can participate in these directional non-covalent interactions. In a halogen bond, the electropositive region on the halogen atom (the σ-hole) interacts with an electron-rich species like a nitrogen atom or an aromatic π-system. MD simulations can explore the preferred geometries and energies of these interactions, which typically feature carbon-halogen-electron donor angles approaching 165 degrees. These interactions play a significant role in determining the crystal packing arrangements of the molecule.
In addition to halogen bonding, MD simulations can model other non-covalent forces such as π-π stacking, where the aromatic rings of two molecules align, and van der Waals forces. The simulations provide a dynamic picture of how molecules of this compound would orient themselves with respect to each other in a liquid or solid state, or how the molecule would fit into a receptor's binding pocket. nih.gov Understanding these interactions is essential for materials science applications and for designing derivatives with specific binding affinities.
| Interaction Type | Description | Structural Implication |
|---|---|---|
| Halogen Bonding | Directional interaction between the bromine atom and an electron donor (e.g., nitrogen, π-system). | Influences crystal packing and binding to biological targets. researchgate.net |
| π-π Stacking | Attractive, non-covalent interactions between the aromatic isoquinoline rings. | Contributes to the stability of molecular aggregates and crystal structures. |
| van der Waals Forces | General attractive or repulsive forces between molecules. | Governs the overall packing density and physical properties. |
In Silico Approaches for Predicting Reaction Outcomes and Regioselectivity
In silico methods provide a powerful framework for predicting the outcomes of chemical reactions, particularly the regioselectivity, which is the preference for reaction at one position over another. researchgate.net For a substituted heterocycle like this compound, with multiple potential reaction sites, such predictions are essential for synthetic planning.
The regioselectivity of electrophilic substitution can be rationalized using DFT calculations of the molecule's ground-state electronic structure. As mentioned, the electron-donating methyl group at C-7 increases the electron density at the C-4 position, making it a favorable site for electrophiles. More advanced methods involve calculating the transition states for reactions at different positions. The site with the lowest activation energy barrier is the kinetically preferred product. whiterose.ac.uk
Computational tools can also employ reactivity indices derived from conceptual DFT, such as Fukui functions and the dual descriptor (Δf(r)). rsc.org These indices quantify the change in electron density when an electron is added or removed, thereby identifying the most nucleophilic and electrophilic sites in a molecule. whiterose.ac.ukrsc.org
More recently, machine learning (ML) has emerged as a cutting-edge tool for predicting regioselectivity. rsc.org Models can be trained on large datasets of known reactions to recognize patterns in molecular structures that dictate reactivity. chemrxiv.orgmit.edu These in silico approaches can rapidly screen multiple substrates and reaction conditions, significantly accelerating the discovery of new synthetic methodologies. chemrxiv.org
| Method | Principle | Application to this compound |
|---|---|---|
| Electrostatic Potential / Charge Analysis | Identifies electron-rich/poor sites based on ground-state electron distribution. | Predicts C-4 as a likely site for electrophilic attack. |
| Transition State Energy Calculation | Compares the energy barriers for reaction at different sites. The lowest barrier is the preferred pathway. | Provides a quantitative prediction of the major product isomer. whiterose.ac.uk |
| Fukui Functions / Dual Descriptor | Uses frontier molecular orbital theory to identify the most reactive sites for nucleophilic, electrophilic, or radical attack. rsc.org | Offers a detailed map of local reactivity across the entire molecule. |
| Machine Learning Models | Learns from existing reaction data to predict outcomes for new molecules. rsc.org | Enables high-throughput prediction of regioselectivity for various reaction types. chemrxiv.orgmit.edu |
Computational Analysis of Structure-Reactivity Relationships within Isoquinoline Frameworks
Computational analysis is instrumental in establishing clear structure-reactivity relationships (SRRs) and structure-activity relationships (SARs) for the isoquinoline scaffold. researchgate.net By systematically modifying the structure in silico—for example, by changing the position or nature of substituents—and calculating the resulting changes in electronic properties and reactivity, researchers can build predictive models that explain and guide experimental observations.
For the isoquinoline framework, studies have shown that the placement of substituents dramatically alters chemical and biological properties. For instance, a bromine atom can participate in halogen bonding, which can be critical for binding affinity to biological targets like enzymes. Its electron-withdrawing nature also influences the reactivity of the entire ring system. The position of the bromine is key; for example, a 5-bromo substituent on an isoquinoline core was found to be important for synergistic activity with the antibiotic rifampicin (B610482) in treating mycobacteria. nih.gov In other contexts, adding a bromo group to the isoquinoline ring led to a loss of inhibitory activity against a specific enzyme, demonstrating the nuanced role of substituents. acs.org
The methyl group in this compound also plays a defined role. Its electron-donating character influences regioselectivity, and its contribution to the molecule's lipophilicity can affect how it interacts with hydrophobic pockets in proteins. Computational studies can quantify these effects, for example, by calculating the logP (a measure of lipophilicity) and mapping the molecular electrostatic potential.
Advanced Spectroscopic and Analytical Characterization in 4 Bromo 7 Methylisoquinoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 4-Bromo-7-methylisoquinoline. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped.
Detailed Research Findings: While a complete, published spectrum specifically for this compound is not readily available in the provided search results, the expected chemical shifts can be inferred from data on closely related isoquinoline (B145761) derivatives and general spectroscopic principles. rsc.orgrsc.org
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The aromatic protons will appear in the downfield region, typically between δ 7.0 and 8.5 ppm, with their exact shifts and coupling patterns determined by their position relative to the nitrogen atom and the bromo and methyl substituents. The methyl group protons at the C7 position would characteristically appear as a singlet further upfield, likely in the δ 2.4-2.9 ppm range. vulcanchem.com
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information about the carbon skeleton. Aromatic carbons generally resonate between δ 110 and 160 ppm. The carbon atom directly bonded to the electronegative bromine atom (C-4) would experience a significant downfield shift. For instance, in related halogenated isoquinolines, carbons bearing a bromine substituent are observed around δ 130–135 ppm. The methyl carbon would produce a signal in the upfield region, typically around δ 21-23 ppm. rsc.org Two-dimensional NMR techniques, such as HSQC and HMBC, would be employed to correlate the proton and carbon signals, confirming the precise assignment of each atom in the structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures.
| Atom Position | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Methyl Group (at C7) | ¹H | 2.4 - 2.9 | Singlet (s) |
| Aromatic Protons | ¹H | 7.0 - 8.5 | Multiplets (m), Doublets (d) |
| Methyl Carbon (at C7) | ¹³C | 21 - 23 | - |
| C4 (Bromo-substituted) | ¹³C | 130 - 135 | - |
| Other Aromatic Carbons | ¹³C | 110 - 160 | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is critical for confirming the molecular weight of this compound and providing structural clues through its fragmentation pattern. The compound has a molecular formula of C₁₀H₈BrN and a molecular weight of approximately 222.08 g/mol . aablocks.commoldb.com
Detailed Research Findings: High-resolution mass spectrometry (HRMS) can determine the exact molecular weight, confirming the elemental composition. rsc.org The presence of bromine is readily identified by a characteristic isotopic pattern in the molecular ion peak ([M]⁺), as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to two peaks ([M]⁺ and [M+2]⁺) of similar intensity.
The fragmentation of substituted isoquinolines under MS conditions, particularly with techniques like electron ionization (EI), often follows predictable pathways. The most common fragmentation would involve the loss of the bromine atom to form a stable [M-Br]⁺ fragment. Another potential fragmentation is the loss of the methyl group, leading to an [M-CH₃]⁺ ion.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | m/z (for ⁷⁹Br) | Assignment |
| [M]⁺ | ~221 | Molecular Ion |
| [M+2]⁺ | ~223 | Molecular Ion (with ⁸¹Br) |
| [M-Br]⁺ | ~142 | Loss of Bromine atom |
| [M-CH₃]⁺ | ~206 | Loss of Methyl group |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
IR and UV-Vis spectroscopy offer valuable information regarding the functional groups and electronic properties of the molecule.
Detailed Research Findings:
Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. Aromatic C-H stretching vibrations are expected in the 3000–3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the isoquinoline ring system would appear in the 1500–1650 cm⁻¹ range. A key feature for this specific compound would be the C–Br stretching vibration, which typically occurs in the lower frequency region of the spectrum, around 550–600 cm⁻¹. vulcanchem.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is characterized by absorptions arising from π → π* electronic transitions within the aromatic isoquinoline system. Isoquinoline itself shows distinct absorption bands, and the presence of substituents like bromo and methyl groups causes shifts in these bands (bathochromic or hypsochromic shifts). up.ac.za Analysis of these shifts can provide qualitative information about the electronic effects of the substituents on the aromatic core. up.ac.zaunipa.it
Table 3: Key Spectroscopic Data from IR and UV-Vis
| Technique | Feature | Expected Region/Observation |
| IR | Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ |
| IR | Aromatic C=C/C=N Stretch | 1500 - 1650 cm⁻¹ |
| IR | C-Br Stretch | 550 - 600 cm⁻¹ |
| UV-Vis | π → π* transitions | Bathochromic shift relative to unsubstituted isoquinoline |
X-ray Crystallography for Solid-State Structure Determination (if available for related derivatives)
X-ray crystallography provides the most definitive evidence of molecular structure by mapping the precise three-dimensional arrangement of atoms in a single crystal. While specific crystallographic data for this compound was not found, studies on related isoquinoline derivatives demonstrate the power of this technique. nih.govresearchgate.net For related compounds, X-ray diffraction analysis has been used to confirm molecular geometry, validate substitution patterns, and analyze intermolecular interactions such as hydrogen bonding or π-stacking in the solid state. rsc.orgresearchgate.net This method would be invaluable for confirming the planarity of the isoquinoline ring and determining the precise bond lengths and angles, including the C-Br bond.
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Separation
Chromatographic methods are essential for verifying the purity of synthesized this compound and for separating it from reaction byproducts or other components in a mixture.
Detailed Research Findings:
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of isoquinoline derivatives, often achieving purity levels of ≥95–98%. A common approach is reverse-phase HPLC, which separates compounds based on their polarity. sielc.com For this compound, a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water would likely provide effective separation and a sharp peak, whose retention time is characteristic of the compound under specific conditions. sielc.comresearchgate.net
Gas Chromatography (GC): GC, particularly when coupled with mass spectrometry (GC-MS), is another powerful tool for analysis. epa.govunodc.org It is suitable for volatile and thermally stable compounds like this compound. The technique separates components of a mixture in the gas phase, and the subsequent MS analysis of each eluted component provides definitive identification, making it an excellent method for both qualitative and quantitative analysis.
Applications of 4 Bromo 7 Methylisoquinoline in Advanced Chemical Synthesis and Materials Science Research
Strategic Building Block in the Synthesis of Complex Heterocyclic Scaffolds
The primary utility of 4-Bromo-7-methylisoquinoline in chemical synthesis lies in its role as a versatile building block. The bromine atom at the 4-position is a key functional handle, enabling a wide range of palladium-catalyzed cross-coupling reactions. ontosight.aiwikipedia.org These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the facile introduction of various substituents onto the isoquinoline (B145761) core.
Research on related 4-bromoisoquinolines demonstrates their efficacy in Suzuki-Miyaura, Sonogashira, and Stille couplings. arkat-usa.org This reactivity allows for the attachment of aryl, heteroaryl, alkyl, and alkynyl groups. For instance, the Suzuki-Miyaura coupling of 4-bromoisoquinoline (B23445) with different arylboronic acids proceeds efficiently, yielding 4-arylisoquinolines. arkat-usa.orgresearchgate.net This strategy is critical for creating isoquinoline-based biaryls, a scaffold found in potent microtubule inhibitors with applications in cancer therapy. researchgate.net The presence of the C7-methyl group in this compound can influence the solubility, electronic properties, and steric environment of the resulting complex molecules, providing a means to fine-tune their characteristics.
The ability to use this compound in various coupling reactions makes it a valuable intermediate for constructing larger, more complex heterocyclic systems. These scaffolds are prevalent in medicinal chemistry and are investigated for a wide range of biological activities. ontosight.airesearchgate.net
Table 1: Potential Cross-Coupling Reactions of this compound
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Structure |
| Suzuki-Miyaura Coupling | Organoboronic acid/ester (R-B(OR)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 4-R-7-methylisoquinoline |
| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | 4-(Alkynyl)-7-methylisoquinoline |
| Stille Coupling | Organostannane (R-Sn(Alkyl)₃) | Pd catalyst | 4-R-7-methylisoquinoline |
| Heck Coupling | Alkene | Pd catalyst, Base | 4-(Alkenyl)-7-methylisoquinoline |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | 4-(Amino)-7-methylisoquinoline |
Precursor for Novel Organic Ligands and Catalysts
The development of chiral ligands is crucial for asymmetric catalysis, a field dedicated to synthesizing enantiomerically pure compounds. Isoquinoline-based structures have been successfully employed as backbones for potent P,N-ligands, which coordinate to transition metals to form highly effective and selective catalysts. acs.orgrsc.org These ligands combine a "hard" nitrogen donor from the isoquinoline ring with a "soft" phosphorus donor.
This compound is an ideal precursor for synthesizing such ligands. The C4-bromo position can be functionalized to introduce a phosphine (B1218219) moiety, either through direct substitution or, more commonly, via cross-coupling reactions. For example, coupling with diphenylphosphine (B32561) or its derivatives can yield a 4-(diphenylphosphino)-7-methylisoquinoline structure. The resulting P,N-bidentate ligand can then be complexed with metals like palladium, rhodium, or copper. acs.orgrsc.org Chiral phosphine products with an isoquinoline unit have demonstrated potential in asymmetric catalysis, such as in palladium-catalyzed allylic etherification. rsc.org The modular synthesis starting from a bromo-isoquinoline allows for the creation of a library of ligands with varied steric and electronic properties, facilitating the optimization of catalysts for specific asymmetric transformations.
Role in the Development of Functional Organic Materials with Tailored Properties
The isoquinoline ring system is an intrinsically fluorescent and electronically active scaffold. researchgate.netmdpi.com These properties make isoquinoline derivatives attractive candidates for the development of functional organic materials with applications in optoelectronics. Specifically, they have been investigated for use in Organic Light-Emitting Diodes (OLEDs). researchgate.netacs.org
This compound can serve as a key component in the synthesis of these materials. The rigid, planar isoquinoline core provides a robust framework, while the C4-bromo position offers a site for synthetic modification to tune the material's properties. allgreenchems.com Through cross-coupling reactions, the π-conjugated system of the isoquinoline can be extended by adding other aromatic or chromophoric units. This modification directly impacts the material's HOMO/LUMO energy levels, absorption/emission wavelengths, and quantum efficiency. spie.org For example, a 6-bromoisoquinoline (B29742) derivative has been used to construct a supramolecular assembly that exhibits room-temperature phosphorescence (RTP), a highly sought-after property for advanced optical materials and sensors. researchgate.net This demonstrates the power of the bromo-isoquinoline scaffold in creating materials with unique photophysical characteristics. The ability to systematically modify the structure of this compound makes it a valuable tool for designing novel emitters, hosts, and charge-transporting materials for next-generation OLEDs and other organic electronic devices. researchgate.netscitechdaily.com
Synthesis of Molecular Probes for Chemical Biology Investigations
Molecular probes are essential tools in chemical biology for visualizing and studying biological processes within living systems. researchgate.netnih.gov Fluorescent small molecules are particularly advantageous due to their high sensitivity and rapid response times. nih.gov Heterocyclic compounds, including quinolines and isoquinolines, are excellent scaffolds for designing such probes because of their inherent photophysical properties and synthetic versatility. nih.govcrimsonpublishers.com
This compound is a promising starting point for the development of tailored molecular probes. The isoquinoline core can act as a fluorophore, while the C4-bromo substituent serves as a reactive site for attaching other functional groups. mdpi.com This bromo-derivative can be functionalized in several ways to create a functional probe:
Attachment of a targeting moiety: A biomolecule-specific ligand can be coupled to the C4 position to direct the probe to a particular protein or cellular location.
Introduction of a reporter group: A different fluorophore can be attached via the bromo position to create a FRET (Förster Resonance Energy Transfer) sensor.
Linkage to a reactive group: A group that reacts with a specific analyte can be installed, leading to a change in the isoquinoline's fluorescence upon binding (a "turn-on" or "turn-off" sensor).
The use of bromo-heterocycles to fluorescently label biological macromolecules like proteins and DNA is a well-established strategy. mdpi.com Furthermore, a probe based on a bromoisoquinoline derivative has been successfully used for photocontrolled, multicolor cell labeling, highlighting the potential of this class of compounds in advanced bio-imaging applications. researchgate.net The synthetic accessibility of this compound allows for the combinatorial development of diverse probes for exploring complex biological questions. nih.gov
Table 2: Summary of Applications and Research Findings
| Application Area | Role of this compound | Key Research Findings on Related Scaffolds |
| Complex Synthesis | Versatile building block for C-C and C-N bond formation. | 4-Bromoisoquinolines undergo various Pd-catalyzed cross-coupling reactions (Suzuki, Sonogashira, etc.). arkat-usa.orgresearchgate.net |
| Ligands & Catalysis | Precursor for P,N-bidentate ligands. | Isoquinoline-phosphine ligands show high efficacy in asymmetric catalysis. rsc.orgresearchgate.net |
| Functional Materials | Core structure for optoelectronic materials (e.g., OLEDs). | Bromo-isoquinoline derivatives are used to create materials with room-temperature phosphorescence. researchgate.net |
| Molecular Probes | Scaffold for fluorescent probes for bio-imaging. | Bromo-heterocycles are key intermediates for attaching reporter groups for cell labeling and sensing. researchgate.netmdpi.com |
Contribution of 4 Bromo 7 Methylisoquinoline to Modern Medicinal Chemistry Research Methodologies
Rational Design Principles for Isoquinoline-Based Chemical Libraries
The rational design of chemical libraries is a cornerstone of modern drug discovery, aiming to create collections of molecules with a high probability of interacting with biological targets. researchoutreach.organnualreviews.org 4-Bromo-7-methylisoquinoline, with its distinct substitution pattern, offers a strategic entry point for the rational design of isoquinoline-based libraries.
The bromine atom at the 4-position and the methyl group at the 7-position provide specific steric and electronic properties that can be systematically explored. The bromine atom, for instance, can participate in halogen bonding, a type of noncovalent interaction that is increasingly recognized for its importance in molecular recognition at protein-ligand interfaces. researchgate.netnih.gov This allows for the design of compounds that can form specific and directional interactions with target proteins.
Furthermore, the known three-dimensional structure of target enzymes and receptors allows for computer-aided molecular design. annualreviews.org This structure-assisted approach enables the design of isoquinoline (B145761) derivatives that are complementary in shape and chemical properties to the target's binding site. For example, in the development of inhibitors for SARS-CoV-2 Mpro, the isoquinoline moiety was identified as a key component, and its derivatives were designed to optimize interactions within the binding pocket. acs.org
The process of creating these libraries often involves fragment-based drug discovery (FBDD). researchoutreach.org In this approach, small molecular fragments that bind to the target are identified and then grown or merged to create more potent lead compounds. A library of monosubstituted isoquinoline fragments can be screened, and once hits are identified, they can be combined onto a single isoquinoline scaffold to rapidly generate highly potent molecules. researchoutreach.org
Methodologies for Scaffold Diversification and Bioisosteric Replacement Studies
Scaffold diversification is a crucial strategy for exploring the chemical space around a privileged core structure like isoquinoline, leading to the discovery of novel compounds with improved pharmacological profiles. nih.gov this compound serves as an excellent starting point for such diversification efforts due to the reactivity of the bromine atom, which allows for the introduction of a wide range of substituents through various cross-coupling reactions.
A key aspect of scaffold diversification is bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties to enhance the biological activity or pharmacokinetic properties of a compound. nih.gov The isoquinoline ring itself can act as a bioisostere for other aromatic systems, such as naphthalene (B1677914). nih.gov For instance, the replacement of a naphthalene group with an isoquinoline scaffold in the design of melatonin (B1676174) receptor ligands led to potent agonists and partial agonists. nih.gov
In another example, the substitution of a quinoline (B57606) moiety with isoquinoline resulted in a significant improvement in cellular activity and selectivity for HER2 over EGFR in a series of kinase inhibitors. rsc.orgrsc.org This highlights the subtle yet profound impact that bioisosteric replacement can have on the biological profile of a molecule. The bromine atom on the this compound scaffold provides a convenient handle for introducing various groups to fine-tune these properties.
The development of synthetic methods that allow for the late-stage diversification of complex molecules is also of great importance. nih.gov This enables the rapid generation of a library of analogs from a common intermediate, facilitating the exploration of structure-activity relationships (SAR).
Synthesis of Isoquinoline Derivatives for Target-Oriented Research Programs
The synthesis of isoquinoline derivatives is a central theme in organic and medicinal chemistry, with numerous methods developed to construct and functionalize this important heterocyclic system. rsc.orguj.edu.pl this compound is a key intermediate in many target-oriented synthesis programs, which aim to create specific molecules to interact with a particular biological target. rsc.org
Several classical and modern synthetic strategies are employed for the synthesis of isoquinolines, including the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. uj.edu.pl More contemporary methods often involve transition-metal catalysis, such as palladium- or rhodium-catalyzed C-H activation and annulation reactions, which offer high efficiency and regioselectivity. researchgate.netresearchgate.net
The synthesis of this compound itself can be achieved through various routes, often starting from a substituted aniline (B41778) or a pre-formed isoquinoline core. smolecule.comresearchgate.net Once obtained, the bromine atom can be readily transformed into a variety of other functional groups using reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings. nih.govmdpi.com This versatility makes it an invaluable building block for creating a diverse range of derivatives for specific research programs. For example, it can be used in the synthesis of inhibitors for enzymes like thymidine (B127349) phosphorylase or protein arginine methyltransferase 3 (PRMT3). smolecule.combohrium.com
The following table provides a summary of synthetic methods for isoquinoline derivatives:
| Reaction Name | Description | Reference(s) |
| Bischler-Napieralski Reaction | Cyclization of a β-phenylethylamine with an acyl halide or anhydride, followed by dehydrogenation. | uj.edu.plchinesechemsoc.org |
| Pictet-Spengler Reaction | Condensation of a β-arylethylamine with an aldehyde or ketone, followed by cyclization. | uj.edu.pl |
| Pomeranz-Fritsch Reaction | Acid-mediated cyclization of a benzalaminoacetal. | uj.edu.placs.org |
| Transition-Metal Catalysis | C-H activation and annulation reactions using metals like palladium and rhodium. | researchgate.netresearchgate.net |
Structural and Mechanistic Investigations into Molecular Recognition and Binding Interactions (focused on design and theoretical aspects)
Understanding the structural and mechanistic basis of molecular recognition is fundamental to rational drug design. Theoretical and computational methods play a crucial role in elucidating the binding interactions between a ligand, such as a this compound derivative, and its biological target. acs.org
Molecular docking studies can predict the binding mode of a molecule within the active site of a protein, providing insights into the key interactions that contribute to its affinity and selectivity. nih.gov For example, in the design of antifungal agents, molecular electrostatic potential and docking analyses revealed how a designed isoquinoline derivative could interact more favorably with the amino acid residues of the target enzyme, succinate (B1194679) dehydrogenase. nih.gov
These computational models help in understanding the structure-activity relationships (SAR) observed in a series of compounds. For instance, they can explain why the introduction of a specific substituent at a particular position on the isoquinoline ring leads to a change in biological activity. acs.org This knowledge is then used to guide the design of new analogs with improved properties.
Future Perspectives and Emerging Research Directions for 4 Bromo 7 Methylisoquinoline
Integration with Flow Chemistry and Automated Synthesis Platforms for Efficient Production
The efficient and scalable synthesis of 4-bromo-7-methylisoquinoline and its derivatives is a key area of development. Traditional batch synthesis methods can be time-consuming and may present challenges in terms of safety and scalability. umontreal.ca The integration of flow chemistry and automated synthesis platforms offers a promising solution to these challenges.
Flow chemistry, where reactions are run in a continuously flowing stream, provides numerous advantages over batch processing. semanticscholar.orgnih.gov These benefits include enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly when handling hazardous reagents. nih.govsioc-journal.cn For the synthesis of isoquinoline (B145761) derivatives, flow chemistry can facilitate reactions that are difficult or unsafe to perform in batch, such as those involving highly reactive intermediates or exothermic processes. umontreal.caacs.org For instance, the use of microreactors in flow synthesis allows for rapid and controlled reactions at elevated temperatures, leading to faster and more reliable production. umontreal.ca
Automated synthesis platforms, often integrated with flow reactors, can further accelerate the discovery and optimization of reaction conditions. rsc.org These platforms enable high-throughput screening of various reagents, catalysts, and reaction parameters, significantly reducing the time and resources required for developing efficient synthetic routes. rsc.org The combination of flow chemistry and automation holds the potential to enable the on-demand and scalable production of this compound and a diverse library of its derivatives for various research applications. umontreal.carsc.org
Table 1: Comparison of Batch vs. Flow Chemistry for Isoquinoline Synthesis
| Feature | Batch Chemistry | Flow Chemistry |
| Reaction Control | Less precise, potential for temperature and concentration gradients. | High precision, excellent control over temperature, pressure, and mixing. sioc-journal.cn |
| Safety | Higher risk with exothermic or hazardous reactions due to larger volumes. umontreal.ca | Enhanced safety due to small reaction volumes and better heat dissipation. sioc-journal.cn |
| Scalability | Can be challenging, often requiring re-optimization of conditions. | More straightforward "numbering-up" or "scaling-out" by running systems in parallel. umontreal.ca |
| Reaction Time | Can be lengthy, with significant time for heating and cooling. | Often faster reaction times due to enhanced heat and mass transfer. sioc-journal.cn |
| Efficiency | May have lower yields and produce more byproducts. | Often results in higher yields and purity due to precise control. semanticscholar.org |
Exploration of Novel Catalytic Systems for Sustainable and Selective Functionalization
The development of sustainable and selective methods for the functionalization of this compound is a critical area of ongoing research. Novel catalytic systems are at the forefront of these efforts, aiming to replace traditional stoichiometric reagents with more environmentally friendly and efficient alternatives.
Transition-metal catalysis, particularly with 3d-transition metals like iron, cobalt, and nickel, is a promising avenue for the sustainable synthesis of isoquinoline derivatives. bohrium.com These metals are more abundant and less toxic than precious metals like palladium, making them more cost-effective and environmentally benign. bohrium.comresearchgate.net Iron-catalyzed C-H functionalization, for example, offers a direct and atom-economical way to introduce new functional groups onto the isoquinoline core. researchgate.net Research is focused on developing iron catalysts that can operate under mild conditions, using green solvents and molecular oxygen as the oxidant. researchgate.net
In addition to metal-based catalysts, organocatalysis and biocatalysis are emerging as powerful tools for the selective functionalization of isoquinolines. These methods often provide high levels of stereoselectivity, which is crucial for the synthesis of chiral molecules with specific biological activities. Furthermore, recent advancements in photoredox catalysis and electrochemical synthesis are opening up new possibilities for the functionalization of isoquinolines under mild and controlled conditions. rsc.org These technologies are seen as key drivers in the transformation of organic synthesis towards more sustainable practices. rsc.org
The development of ruthenium-catalyzed oxidative coupling reactions represents another significant advancement. csic.es These reactions allow for the direct functionalization of N-unprotected amino acids with alkynes, yielding 3,4-disubstituted isoquinoline-1-carboxylates with a broad tolerance for various functional groups. csic.es
Advanced Materials Applications Beyond Current Paradigms
The unique photophysical and electronic properties of the isoquinoline scaffold suggest that this compound and its derivatives have significant potential in the development of advanced materials. amerigoscientific.com While research in this area is still emerging, the ability to tune the material's properties through chemical modification of the isoquinoline core opens up a wide range of possibilities. amerigoscientific.com
One area of interest is the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Isoquinoline derivatives have been investigated for their potential as fluorescent probes and in the creation of conductive materials. amerigoscientific.com The introduction of a bromine atom at the 4-position and a methyl group at the 7-position on the isoquinoline ring can influence the molecule's electronic structure and intermolecular interactions, potentially leading to materials with tailored optical and electrical properties.
Furthermore, isoquinoline derivatives are being explored as ligands in the synthesis of metal-organic frameworks (MOFs). amerigoscientific.com MOFs are highly porous materials with applications in gas storage, separation, and catalysis. The specific structure and functional groups of this compound could lead to the formation of MOFs with unique architectures and functionalities. The development of new materials based on this compound could also extend to sensors and polymers with specific mechanical or thermal properties. amerigoscientific.com A series of 4-substituted isoquinoline derivatives have been used to construct mechanofluorochromic and aggregation-induced emission materials. researchgate.net
Expanding the Scope of Derivatization and Multi-Component Reactions for Structural Complexity
The bromine atom on the this compound scaffold serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives. This derivatization is crucial for exploring the structure-activity relationships of isoquinoline-based compounds in medicinal chemistry and for creating novel molecular architectures.
The bromine can be readily displaced through nucleophilic substitution reactions, allowing for the introduction of various functional groups at the 4-position. evitachem.com For example, it can be substituted with an amino group to form 4-amino-1-methylisoquinoline. chemicalbook.com Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, provide powerful methods for forming new carbon-carbon bonds, enabling the attachment of aryl, alkyl, and alkynyl groups. nih.gov
Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to rapidly build molecular complexity from simple starting materials. rug.nlresearchgate.net These one-pot reactions, where three or more reactants combine to form a single product, are well-suited for the high-throughput synthesis of diverse chemical libraries. nih.govmdpi.com Integrating this compound or its derivatives into MCRs could lead to the rapid generation of novel and structurally complex scaffolds. nih.gov For instance, the Ugi and Passerini reactions, which are widely used MCRs, could be adapted to incorporate this isoquinoline building block, providing access to a vast chemical space for drug discovery and materials science. mdpi.com The development of new MCRs that specifically utilize the reactivity of the bromo- and methyl-substituted isoquinoline core is an exciting prospect for future research.
Q & A
Basic: What are the standard synthetic routes for 4-Bromo-7-methylisoquinoline, and how do reaction conditions influence yield and purity?
Synthesis typically involves halogenation and methoxylation reactions. A common approach uses bromination of the isoquinoline core followed by regioselective methylation. Key factors include:
- Temperature control : Excess heat can lead to byproducts like debrominated derivatives. Optimal ranges are 60–80°C for bromination .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while protic solvents may reduce halogenation rates .
- Catalysts : Pd-based catalysts improve cross-coupling steps in methylation, but air-sensitive conditions are required to prevent oxidation .
Yield optimization (~70–85%) demands rigorous purification via column chromatography or recrystallization .
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Structural confirmation relies on:
- NMR : -NMR (δ 8.2–8.5 ppm for aromatic protons) and -NMR (δ 120–140 ppm for sp² carbons) identify substitution patterns. Bromine’s electron-withdrawing effect causes deshielding in adjacent carbons .
- X-ray crystallography : Resolves positional isomerism (e.g., distinguishing 4-bromo from 5-bromo derivatives). Lattice parameters (e.g., space group P2₁/c) and bond angles confirm steric effects of the methyl group .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (CHBrN) with <2 ppm error .
Advanced: How can substituent effects at the 4 and 7 positions be systematically studied to optimize reactivity in cross-coupling reactions?
Methodological approaches include:
- Computational modeling : Density Functional Theory (DFT) calculates electron density maps to predict sites for nucleophilic/electrophilic attack. For example, the 4-bromo group increases electrophilicity at C-3, enabling Suzuki-Miyaura couplings .
- Comparative substitution studies : Synthesizing analogs (e.g., 4-chloro-7-ethylisoquinoline) and measuring reaction rates under identical conditions (e.g., Pd(OAc)₂, KCO₃, 100°C). Methyl groups at C-7 reduce steric hindrance, enhancing coupling efficiency by ~20% .
- Kinetic isotope effects (KIE) : Deuterium labeling at C-7 quantifies steric vs. electronic contributions to reaction barriers .
Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?
Addressing discrepancies requires:
- Dose-response standardization : Normalize IC values using assays with consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hr). Variations in cytotoxicity (e.g., 10–100 μM) often stem from differing assay protocols .
- Metabolic stability testing : LC-MS/MS evaluates compound stability in microsomal preparations. Rapid degradation (t <30 min) may explain false negatives in enzyme inhibition studies .
- Crystallographic docking : Compare binding poses in target proteins (e.g., kinases). Methyl groups at C-7 can sterically block interactions in some isoforms but enhance affinity in others .
Basic: What are the primary applications of this compound in medicinal chemistry?
It serves as:
- Pharmaceutical precursor : Used in synthesizing kinase inhibitors (e.g., JAK2/STAT3 inhibitors) via Pd-catalyzed amination .
- Fluorescent probes : Methyl groups improve solubility for live-cell imaging studies, with emission maxima tunable via substituent modifications .
Advanced: How can researchers mitigate challenges in scaling up this compound synthesis for preclinical studies?
Critical considerations:
- Flow chemistry : Continuous reactors reduce exothermic risks during bromination and improve reproducibility (≥95% purity at 50 g scale) .
- Green chemistry metrics : Substitute DMF with cyclopentyl methyl ether (CPME) to reduce E-factor (waste-to-product ratio) from 12 to 5 .
- In-line analytics : PAT (Process Analytical Technology) tools like FTIR monitor reaction progress in real time, minimizing byproduct formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
